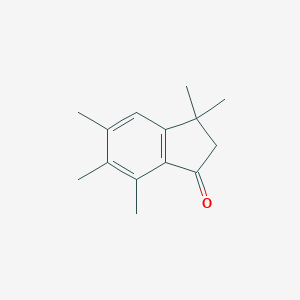
3,3,5,6,7-Pentamethyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,6,7-Pentamethyl-1-indanone, also known as this compound, is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fragrance Industry
3,3,5,6,7-Pentamethyl-1-indanone is primarily recognized for its application as a fragrance ingredient. It is used in various products including:
- Perfumes and Colognes : Acts as a musk-like scent component.
- Personal Care Products : Incorporated into deodorants and lotions at concentrations ranging from 0.1% to 1% .
- Household Products : Utilized in air fresheners and cleaning agents .
Biological Interaction Studies
Research has indicated that while this compound exhibits low toxicity at typical exposure levels, further studies are needed to fully understand its interactions within biological systems. Its potential effects when combined with other substances are an area of ongoing investigation.
Human Health Assessments
In human repeated insult patch tests (HRIPT), studies have shown no significant skin reactions at concentrations up to 10%, indicating a favorable safety profile for cosmetic applications . Additionally, regulatory bodies such as the International Fragrance Association (IFRA) have set recommended usage limits for safety in various product categories .
Environmental Considerations
The environmental impact of this compound has been evaluated concerning its use in consumer products. Its introduction into the market is monitored to mitigate potential risks associated with industrial use .
Propriétés
Numéro CAS |
16204-69-6 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3,3,5,6,7-pentamethyl-2H-inden-1-one |
InChI |
InChI=1S/C14H18O/c1-8-6-11-13(10(3)9(8)2)12(15)7-14(11,4)5/h6H,7H2,1-5H3 |
Clé InChI |
LJWSSBMIPRWJRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)C)C(=O)CC2(C)C |
SMILES canonique |
CC1=CC2=C(C(=C1C)C)C(=O)CC2(C)C |
Synonymes |
3,3,5,6,7-Pentamethyl-1-indanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















